molecular formula C12H11NS B7769723 N-naphthalen-1-ylethanimidothioic acid

N-naphthalen-1-ylethanimidothioic acid

Cat. No.: B7769723
M. Wt: 201.29 g/mol
InChI Key: VCHHDIBIIGAJQB-UHFFFAOYSA-N
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Description

3β,5β-dihydroxy-15β,16β-methylene-androst-6-en-17-one . This compound is a steroid with a cyclopropyl structure and multiple hydroxyl functional groups. It is often used as a raw material for the synthesis of androgenic steroids and other biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3β,5β-dihydroxy-15β,16β-methylene-androst-6-en-17-one typically involves chemical synthesis starting from an androgen precursor molecule. The specific synthetic method may vary depending on the laboratory, but it generally includes steps such as cyclopropanation and hydroxylation .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3β,5β-dihydroxy-15β,16β-methylene-androst-6-en-17-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

3β,5β-dihydroxy-15β,16β-methylene-androst-6-en-17-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3β,5β-dihydroxy-15β,16β-methylene-androst-6-en-17-one involves its interaction with specific molecular targets and pathways. As a steroid, it likely interacts with steroid hormone receptors, influencing gene expression and cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

    Drospirenone: Another synthetic steroid with similar structural features.

    Testosterone: A naturally occurring androgenic steroid.

    Progesterone: A naturally occurring steroid hormone involved in the menstrual cycle and pregnancy.

Uniqueness: 3β,5β-dihydroxy-15β,16β-methylene-androst-6-en-17-one is unique due to its specific cyclopropyl structure and multiple hydroxyl groups, which confer distinct chemical and biological properties compared to other steroids .

Properties

IUPAC Name

N-naphthalen-1-ylethanimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NS/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHHDIBIIGAJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC2=CC=CC=C21)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NC1=CC=CC2=CC=CC=C21)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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